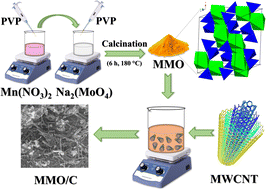Synthesis of manganese molybdate/MWCNT nanostructure composite with a simple approach for supercapacitor applications
RSC Advances Pub Date: 2022-09-29 DOI: 10.1039/D2RA04691A
Abstract
Recently, magnesium molybdate materials have attracted scientific attention for application in supercapacitor devices due to advantages like low synthesis cost and good redox reactions. Nevertheless, these materials endure low electrical conductivity leading to inferior electrochemical performance. To eliminate this drawback, we prepare a composite powder containing magnesium molybdate and functionalized carbon nanotubes (MMO/C) using a simple process to improve the supercapacitive properties. The results proved an electrostatic interaction between the two components of the composite powder, which contains 18–30 nm magnesium molybdate nanoparticles. A crystal model related to magnesium molybdate powder (MMO) was simulated, illustrating that MnO6 octahedra are formed next to MoO4 tetrahedra. The mesoporous structure of both powders was confirmed whereas the specific surface area of the MMO was enhanced by 69.9% to 36.86 m2 g−1 in the MMO/C powder with more electroactive sites. The higher electrical conductivity of the MMO/C electrode was proved using electrochemical impedance spectroscopy (EIS) results, with the MMO/C electrode achieving a specific capacitance of 571 F g−1 at 1 A g−1 current density, improved by more than 4.5 times that of the MMO. Furthermore, the rate performance and cycling stability of the MMO/C electrode reached 87% and 85.2%, respectively. Finally, a two-electrode energy storage device (MMO/C//AC) was assembled. It reveals a specific capacitance of 94.7 F g−1, a maximum energy density of 29.6 W h kg−1 at a power density of 660.1 W kg−1, and cycling performance of 84.3% after 2000 cycles. As a result, the resulting data demonstrate that the MMO/C electroactive material has promising abilities in capacitive energy storage systems.


Recommended Literature
- [1] Preparation of fluorescence-encoded microspheres in a core–shell structure for suspension arrays
- [2] Steric hindrance effect on the thermo- and photo-responsive properties of pyrene-based polymers†
- [3] Formation mechanism of ZnS impurities and their effect on photoelectrochemical properties on a Cu2ZnSnS4 photocathode†
- [4] Integrating perfusable vascular networks with a three-dimensional tissue in a microfluidic device†
- [5] Selenium-rich nickel cobalt bimetallic selenides with core–shell architecture enable superior hybrid energy storage devices†
- [6] Front cover
- [7] Differentiating intramolecular spodium bonds from coordination bonds in two polynuclear zinc(ii) Schiff base complexes†
- [8] Ultrasensitive, highly selective and naked eye colorimetric recognition of d-penicillamine in aqueous media by CTAB capped AgNPs: applications to pharmaceutical and biomedical analysis
- [9] Equilibrium properties of mixtures of benzene and bromobenzene
- [10] Syntheses of lactosyl ceramide analogues carrying novel bifunctional BODIPY dyes directed towards the differential analysis of multiplexed glycosphingolipids by MS/MS using iTRAQ†

Journal Name:RSC Advances
Research Products
-
CAS no.: 12025-32-0









